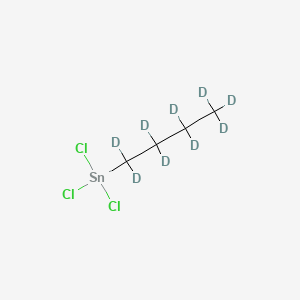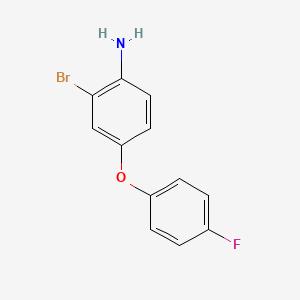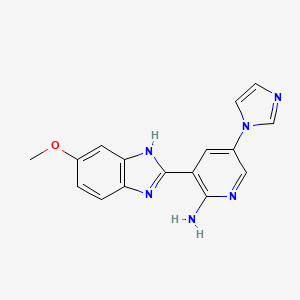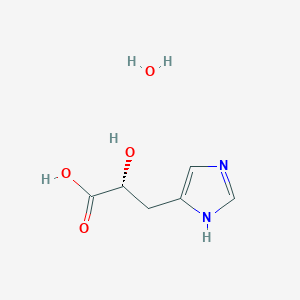
3,5-Dimercaptotyramine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimercaptotyramine hydrochloride is a chemical compound with the molecular formula C8H12ClNOS2. It is a derivative of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine. This compound is characterized by the presence of two mercapto groups (-SH) at the 3 and 5 positions of the tyramine structure, making it a unique and valuable compound in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimercaptotyramine hydrochloride typically involves the introduction of mercapto groups into the tyramine structure. One common method is the reaction of tyramine with thiolating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the mercapto groups. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimercaptotyramine hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiol derivatives.
Substitution: Formation of alkylated or acylated products.
Aplicaciones Científicas De Investigación
3,5-Dimercaptotyramine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3,5-Dimercaptotyramine hydrochloride involves its interaction with various molecular targets. The mercapto groups can form covalent bonds with thiol groups in proteins, affecting their function. This compound can also modulate the activity of enzymes by acting as a competitive inhibitor or activator. The pathways involved include the modulation of redox states and the regulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tyramine: A naturally occurring monoamine compound derived from tyrosine.
3-Methoxytyramine: A metabolite of dopamine with neuromodulatory effects.
4-Hydroxyphenethylamine: Another derivative of tyramine with similar structural features
Uniqueness
3,5-Dimercaptotyramine hydrochloride is unique due to the presence of two mercapto groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in various research applications, particularly in the study of redox biology and enzyme mechanisms .
Propiedades
Fórmula molecular |
C8H12ClNOS2 |
|---|---|
Peso molecular |
237.8 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-2,6-bis(sulfanyl)phenol;hydrochloride |
InChI |
InChI=1S/C8H11NOS2.ClH/c9-2-1-5-3-6(11)8(10)7(12)4-5;/h3-4,10-12H,1-2,9H2;1H |
Clave InChI |
SGLHIJHANFFZOW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1S)O)S)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


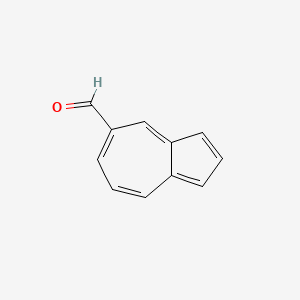
![2-[(3-Aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B13847349.png)
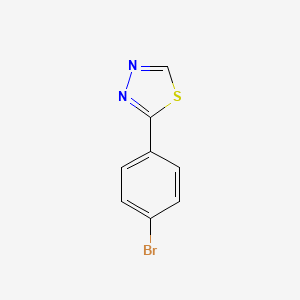
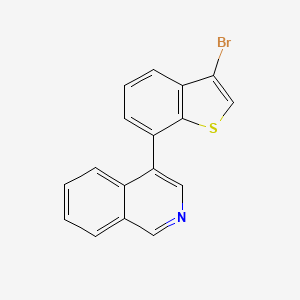
![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)
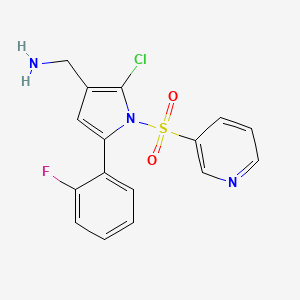
![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
